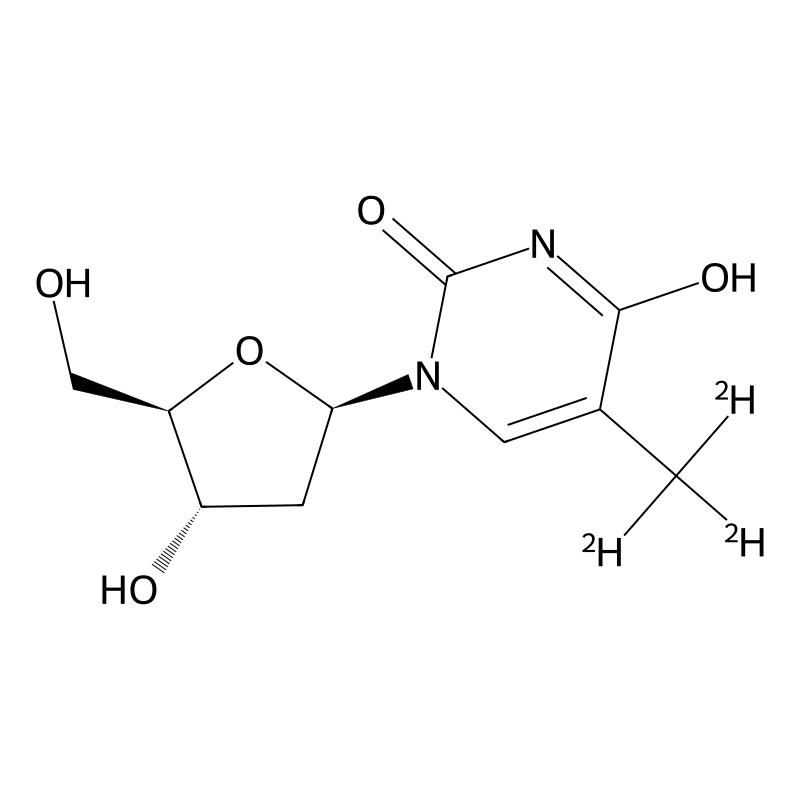

Thymidine-d3

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Thymidine-d3 (Thymidine-methyl-d3) is a highly specialized, stable isotope-labeled pyrimidine deoxynucleoside where the three hydrogen atoms of the methyl group are replaced by deuterium. In industrial and bioanalytical procurement, this specific isotopologue is prioritized primarily as an internal standard for the absolute quantification of endogenous thymidine via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. By providing a precise +3 Da mass shift while maintaining near-identical physicochemical properties to unlabeled thymidine, it ensures exact chromatographic co-elution and identical ionization efficiencies. Furthermore, the presence of three magnetically equivalent deuterons on the methyl group has established Thymidine-d3 as a critical reporter probe in Deuterium Magnetic Resonance Imaging (2H-MRI) for non-invasive transgene mapping [2].

References

- [1] Bao, X., et al. The relationship between endogenous thymidine concentrations and [18F]FLT uptake in a range of preclinical tumour models. EJNMMI Research, 2016.

- [2] Allouche-Arnon, H., et al. A Genetically Engineered Reporter System Designed for 2H-MRI Allows Quantitative In Vivo Mapping of Transgene Expression. Magnetic Resonance in Medicine, 2024.

Substituting Thymidine-d3 with unlabeled thymidine is impossible in quantitative mass spectrometry, as the instrument cannot distinguish the spiked standard from the endogenous analyte, leading to complete quantification failure [1]. Conversely, substituting with structural analogs (e.g., differing nucleosides) introduces severe discrepancies in ionization efficiency and matrix suppression, violating bioanalytical validation guidelines. While more heavily deuterated variants (such as Thymidine-d6) exist, they are often avoided in strict LC-MS/MS workflows because excessive deuterium substitution can induce a chromatographic isotope effect; this causes the standard to elute at a slightly different retention time than the target analyte, exposing it to different matrix effects and compromising quantitative accuracy [1].

Elimination of Isotopic Cross-Talk in LC-MS/MS Quantification

In high-sensitivity LC-MS/MS assays, Thymidine-d3 provides a critical +3 Da mass shift (m/z 245.1) compared to unlabeled thymidine (m/z 242.1). This specific mass difference is highly strategic: it is large enough to completely bypass the natural M+3 isotopic envelope of endogenous thymidine. Consequently, when monitoring specific MRM transitions (e.g., 245->129 for the standard and 242->126 for the analyte), Thymidine-d3 eliminates isotopic cross-talk, ensuring that high concentrations of endogenous thymidine do not falsely inflate the internal standard signal [1].

| Evidence Dimension | Mass shift and isotopic interference |

| Target Compound Data | +3 Da mass shift (m/z 245.1) |

| Comparator Or Baseline | Unlabeled thymidine (m/z 242.1) |

| Quantified Difference | Complete resolution of the M+3 isotopic envelope |

| Conditions | LC-MS/MS Multiple Reaction Monitoring (MRM) of plasma extracts |

Selecting the +3 Da isotopologue prevents signal interference and quantification errors in critical pharmacokinetic and biomarker assays.

Matrix Effect Normalization via Exact Chromatographic Co-Elution

Because the deuterium substitution in Thymidine-d3 is localized solely to the methyl group, it exhibits a negligible chromatographic isotope effect compared to more extensively deuterated analogs. In reverse-phase LC-MS/MS, Thymidine-d3 perfectly co-elutes with unlabeled thymidine. This exact co-elution guarantees that both the analyte and the internal standard are subjected to the exact same ion suppression or enhancement from the biological matrix at the moment of electrospray ionization, leading to highly reproducible quantification [1].

| Evidence Dimension | Retention time shift (Isotope effect) |

| Target Compound Data | Near-zero retention time shift (exact co-elution) |

| Comparator Or Baseline | Heavily deuterated analogs (e.g., d6 or ring-labeled) |

| Quantified Difference | Elimination of differential matrix suppression |

| Conditions | Reverse-phase LC-MS/MS of biological fluids |

Exact co-elution is a mandatory requirement for internal standards in GLP-validated bioanalytical assays to ensure matrix effects are perfectly normalized.

Spectral Resolution in 2H-MRI for in vivo Transgene Mapping

Beyond mass spectrometry, Thymidine-d3 functions as a highly specific reporter probe for Deuterium Magnetic Resonance Imaging (2H-MRI). The three magnetically equivalent deuterons on the methyl group (-CD3) produce a sharp, distinct singlet peak at a 2H-NMR frequency of δ = 1.7 ppm. This provides a massive 3.0 ppm upfield offset from the natural tissue HDO signal (δ = 4.7 ppm). This baseline-resolved spectral separation allows researchers to use the endogenous water signal as an internal reference to quantitatively map the accumulation of d3-thymidine monophosphate in cells expressing the human thymidine kinase 1 (hTK1) transgene [1].

| Evidence Dimension | 2H-NMR Chemical Shift Separation |

| Target Compound Data | Singlet resonance at δ = 1.7 ppm |

| Comparator Or Baseline | Endogenous tissue HDO signal (δ = 4.7 ppm) |

| Quantified Difference | 3.0 ppm spectral resolution |

| Conditions | in vivo 2H-MRI mapping of hTK1 transgene expression |

The distinct spectral signature of the -CD3 group enables non-invasive, quantitative in vivo imaging of gene therapy vectors, driving procurement in advanced preclinical models.

Internal Standard for Clinical and Preclinical Pharmacokinetics

Thymidine-d3 is the primary benchmark internal standard for LC-MS/MS quantification of endogenous thymidine and related nucleoside analogs in plasma and tissue homogenates. Its exact co-elution and +3 Da mass shift ensure accurate tracking of thymidine salvage pathway kinetics, which is critical for evaluating nucleoside analog drugs and PET tracer (e.g., [18F]FLT) uptake models [1].

Reporter Probe for 2H-MRI Transgene Mapping

In advanced molecular imaging, Thymidine-d3 is procured as a non-radioactive reporter probe. Its distinct 2H-NMR singlet at 1.7 ppm allows for the quantitative, non-invasive in vivo mapping of hTK1 transgene expression in gene therapy and oncology models, utilizing the tissue's natural HDO signal as a built-in concentration reference [2].

Stable Isotope Probing (SIP) in Metabolomics

In cellular metabolomics, Thymidine-d3 is used to trace DNA synthesis and cell proliferation rates. The +3 Da mass shift allows high-resolution mass spectrometers to easily distinguish newly synthesized, deuterium-labeled DNA fragments from pre-existing unlabeled sequences, providing a safer, non-radioactive alternative to tritiated thymidine assays [1].

References

- [1] Bao, X., et al. The relationship between endogenous thymidine concentrations and [18F]FLT uptake in a range of preclinical tumour models. EJNMMI Research, 2016.

- [2] Allouche-Arnon, H., et al. A Genetically Engineered Reporter System Designed for 2H-MRI Allows Quantitative In Vivo Mapping of Transgene Expression. Magnetic Resonance in Medicine, 2024.